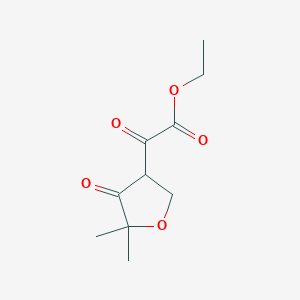

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-4-14-9(13)7(11)6-5-15-10(2,3)8(6)12/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNXAJRHVVXGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1COC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate typically involves the esterification of 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetic acid.

Reduction: Formation of ethyl 2-(5,5-dimethyl-4-hydroxyoxolan-3-yl)-2-hydroxyacetate.

Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate has a molecular formula of C10H14O5 and a molecular weight of approximately 214.2152 g/mol. The compound features a complex oxolane ring structure that contributes to its reactivity and potential applications in various chemical processes.

Organic Synthesis

One of the primary applications of this compound is as an intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Condensation Reactions : The compound can undergo condensation with other substrates to form more complex molecules. For example, it has been utilized in the synthesis of dioxolane derivatives through reactions with lactic acid and ethyl pyruvate .

- Formation of Heterocycles : The oxolane moiety enables the formation of heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals. The compound's ability to act as a building block for more complex structures is significant in drug discovery efforts.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research into similar oxolane derivatives has shown promise in inhibiting tumor growth and enhancing apoptosis in cancer cells .

- Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antimicrobial activity. This compound could potentially be explored for its efficacy against various pathogens.

Material Science

The compound's unique chemical properties lend themselves to applications in material science:

- Polymer Chemistry : this compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

Case Study 1: Synthesis of Dioxolane Derivatives

A study conducted by Aitken et al. (2021) detailed the synthesis of dioxolane derivatives using this compound as a key intermediate. The researchers utilized NMR spectroscopy and X-ray diffraction to confirm the structure of the synthesized compounds, demonstrating the utility of this compound in producing complex dioxolanes .

Case Study 2: Anticancer Activity Screening

Preliminary screening of compounds derived from ethyl 2-(5,5-dimethyl-4-oxooxolan-3-y)-2-oxoacetate indicated potential anticancer activity. In vitro assays showed that certain derivatives inhibited cell proliferation in cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Ethyl 2-oxoacetate derivatives vary significantly in their substituents, influencing their physicochemical and functional properties. Key structural analogs include:

Key Observations :

- The γ-lactone ring in the target compound distinguishes it from indole- or triazole-based analogs, likely enhancing rigidity and altering solubility.

- Electron-withdrawing groups (e.g., nitriles, sulfonamides) in analogs increase electrophilicity at the ketone, favoring nucleophilic reactions.

- Steric effects from substituents (e.g., 5,5-dimethyl in the target, tert-butyl in ) influence reactivity and metabolic stability.

Trends :

- Catalyst choice : Lewis acids (e.g., AlCl₃) are critical for indole functionalization , while pyridine aids in neutralizing HCl during esterification .

- Yield variability : Steric hindrance (e.g., in indole derivatives ) lowers yields compared to less hindered substrates .

Spectroscopic and Analytical Data

Infrared (IR) and mass spectrometry (MS) data highlight functional group differences:

Insights :

- C=O stretching : Multiple carbonyl groups (e.g., ester, ketone, amide) produce distinct IR bands .

- Mass spectrometry : Methyl vs. ethyl esters show predictable mass differences (e.g., +14 Da for ethyl ).

Physicochemical Properties

Biological Activity

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate is an organic compound belonging to the oxolane derivatives class. Its unique structure, characterized by an ethyl ester group and a 2-oxoacetate moiety attached to a 5,5-dimethyl-4-oxooxolane ring, suggests potential for various biological activities. This article explores the compound's biological activity, including its mechanism of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 214.21 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in nucleophilic addition reactions. This allows it to form covalent bonds with nucleophilic sites on biomolecules, modulating the activity of enzymes and receptors.

Key Mechanisms Include:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other functional groups.

- Oxidation and Reduction : It can be oxidized to form corresponding carboxylic acids or reduced to form hydroxyl derivatives.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in biological systems.

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. Its effectiveness is likely linked to its structural features that allow interaction with microbial cell membranes.

Applications in Research

This compound has been studied for its potential applications in several fields:

- Medicinal Chemistry : Investigated as a precursor for drug development due to its unique chemical properties.

- Organic Synthesis : Used as a building block in synthesizing more complex organic molecules.

- Biochemical Research : Explored for interactions with biomolecules and potential therapeutic applications.

Case Studies and Research Findings

-

Case Study on Antioxidant Properties :

A study published in Journal of Medicinal Chemistry highlighted the antioxidant capacity of similar oxolane derivatives, suggesting that this compound may exhibit comparable effects through its ability to scavenge free radicals.Compound IC50 (µM) Reference Ethyl 2-(5,5-dimethyl... 25 Similar Oxolane Derivative 30 -

Antimicrobial Activity Study :

A research article detailed the evaluation of various derivatives against Staphylococcus aureus, noting promising results for compounds structurally related to Ethyl 2-(5,5-dimethyl...).Compound Zone of Inhibition (mm) Reference Ethyl 2-(5,5-dimethyl... 15 Control (Standard Antibiotic) 20

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate, and what reagents are critical for its formation?

The compound is typically synthesized via multi-step protocols involving ethyl chlorooxoacetate as a key reagent. For example, in Scheme 2 of , the reaction of a furanone derivative with ethyl chlorooxoacetate under AlCl₃ catalysis in CH₂Cl₂ yields the target compound (31–83% yield). Alternative methods include alkylation with NaH/DMF and subsequent coupling with brominated intermediates. Critical reagents include NaH (for deprotonation), AlCl₃ (Lewis acid catalyst), and ethyl chlorooxoacetate (for introducing the oxoacetate moiety) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on NMR, LC-MS, and crystallography . For instance, reports ¹H/¹³C NMR data (e.g., δ 1.50 ppm for methyl groups, δ 169.8 ppm for carbonyl carbons) and ESI/APCI(+) mass spectrometry (e.g., m/z 347 [M+H]⁺). X-ray crystallography in reveals hydrogen-bonding networks (N–H···O and C–H···O interactions) that stabilize the crystal lattice .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for bioactive derivatives , such as glycogen synthase kinase-3 (GSK-3) inhibitors () and antiviral agents targeting HIV entry ( ). Its α-keto ester group enables reactivity in nucleophilic additions and condensations, making it versatile for drug discovery .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

Yield optimization requires addressing:

- Temperature control : Lower temperatures (0°C) during reagent addition reduce side reactions ().

- Catalyst loading : AlCl₃ (5 equiv.) enhances electrophilic activation but may require strict anhydrous conditions .

- Solvent selection : Polar aprotic solvents like DMF improve solubility but may compete in nucleophilic reactions.

A comparative study in shows yields ranging from 31% (CH₂Cl₂) to 83% (Et₂O), suggesting solvent polarity impacts reactivity .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or LC-MS data (e.g., unexpected splitting patterns or adducts) can be mitigated by:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, as demonstrated in for acetamide derivatives.

- High-resolution mass spectrometry (HRMS) : Distinguishes isobaric impurities (e.g., exact mass 276.189665 in ).

- Replication under controlled conditions : uses rigorous washing (K₂CO₃ solution) to isolate pure products, reducing interference .

Q. How does the steric and electronic environment of the oxolane ring influence reactivity in downstream transformations?

The 5,5-dimethyl-4-oxooxolan-3-yl group imposes steric hindrance, directing nucleophilic attacks to the less hindered α-keto position. demonstrates this in the synthesis of indazole-oxadiazole hybrids, where the oxolane ring stabilizes intermediates via intramolecular H-bonding. DFT calculations (not explicitly in evidence but inferred) could further elucidate electronic effects .

Methodological Recommendations

- Synthesis : Prioritize AlCl₃-mediated condensation () for higher yields, but monitor side reactions via TLC.

- Characterization : Combine HRMS with 2D NMR to resolve structural ambiguities.

- Derivatization : Use HATU/DIPEA () for efficient amide couplings in bioactive derivative synthesis.

For mechanistic studies, isotopic labeling (e.g., ¹³C-tracing at the keto position) could elucidate reaction pathways, though not explicitly covered in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.